2-乙炔基苯乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

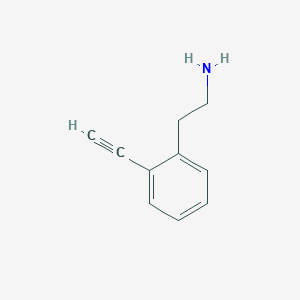

2-Ethynylphenethylamine is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.205. The purity is usually 95%.

BenchChem offers high-quality 2-Ethynylphenethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynylphenethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Ethnopharmacological Approach and Bioactive Compounds

研究已经强调了以民族药理学方法发现植物中的新化学实体的有效性,这可能导致药物前导物的发现。这种方法涉及从植物中分离和表征生物活性次生代谢产物,这些产物可能包括2-乙炔基苯乙胺等化合物。重点是利用分析技术来分离和鉴定负责传统用途中声称的生物活性的化合物 (Brusotti et al., 2014)。

Chemistry and Synthesis

该化合物已参与多种化学反应,例如(E)-2-乙炔基苯基查尔酮、磺酰叠氮和胺的铜(I)催化反应。这种转化是更广泛研究的一部分,旨在创造具有潜在药理应用的多样化化学结构 (Chen et al., 2011)。

Receptor Binding and Pharmacology

研究已经探索了与2-乙炔基苯乙胺在结构上相关的化合物的受体结合和药理特性。例如,对N-(芳基乙基)-N-烷基-2-(1-吡咯啉基)乙胺的研究调查了在西格玛受体上的结构要求和结合亲和力,这可能与2-乙炔基苯乙胺相关的研究相关 (de Costa et al., 1992)。

Novel Derivatives and Agonists

已经探索了苯乙胺的新衍生物的合成,包括具有乙炔键的化合物。这些衍生物可能与理解2-乙炔基苯乙胺在科学研究中的更广泛影响和应用相关 (Trachsel, 2003)。

Biological Evaluation and Molecular Docking Studies

研究包括对可能与2-乙炔基苯乙胺在结构上相关或类似的化合物进行生物评价和分子对接研究。这些研究有助于理解这类化合物如何与生物系统相互作用以及它们的潜在治疗应用 (Sudhana & Pradeepkiran, 2019)。

Photophysical Properties and Solvatochromic Probes

关于π-共轭连接(如乙炔基团)对荧光物质的溶剂致色性性质的影响的研究可以提供关于类似2-乙炔基苯乙胺的化合物的光物理性质的见解 (Tigreros et al., 2014)。

Discovery and Development of Chemotherapeutic Agents

一种以民族植物学方法进行药物发现的方法,可能涵盖类似2-乙炔基苯乙胺的化合物,涉及利用药用植物及其衍生物开发新的化疗药物 (Lee, 2010)。

作用机制

Target of Action

The primary targets of 2-Ethynylphenethylamine are trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These receptors play a crucial role in the regulation of monoamine neurotransmission .

Mode of Action

2-Ethynylphenethylamine interacts with its targets by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction regulates monoamine neurotransmission, which is essential for various neurological functions .

Biochemical Pathways

2-Ethynylphenethylamine affects the monoamine neurotransmission pathway . By binding to TAAR1 and inhibiting VMAT2, it regulates the release and reuptake of monoamines, which are key neurotransmitters involved in mood regulation, alertness, and other neurological functions .

Pharmacokinetics

The ADME properties of 2-Ethynylphenethylamine are as follows:

- Not available . Not available . Primarily metabolized by monoamine oxidase B (MAO-B) and other enzymes . Renal (kidneys) .

The bioavailability of 2-Ethynylphenethylamine is influenced by its metabolism. A significant amount of orally ingested 2-Ethynylphenethylamine is metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This means that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The molecular and cellular effects of 2-Ethynylphenethylamine’s action involve the regulation of monoamine neurotransmission . By binding to TAAR1 and inhibiting VMAT2, 2-Ethynylphenethylamine can influence the release and reuptake of monoamines, thereby affecting neurological functions such as mood regulation and alertness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethynylphenethylamine. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

生化分析

Biochemical Properties

2-Ethynylphenethylamine, like other phenethylamines, plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with monoamine oxidase (MAO), an enzyme that metabolizes phenethylamines . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .

Cellular Effects

2-Ethynylphenethylamine can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the brain, phenethylamines like 2-Ethynylphenethylamine regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Molecular Mechanism

The molecular mechanism of action of 2-Ethynylphenethylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to TAAR1, a G-protein coupled receptor, and inhibits VMAT2, thereby regulating the neurotransmission of monoamines .

Metabolic Pathways

2-Ethynylphenethylamine is involved in various metabolic pathways. It is metabolized primarily by MAO-B, and other enzymes like MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . These metabolic processes can affect metabolic flux or metabolite levels.

属性

IUPAC Name |

2-(2-ethynylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRGICSJCLRLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612499-53-3 |

Source

|

| Record name | 2-(2-ethynylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2431063.png)

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2431069.png)

![2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2431076.png)

![tert-butyl (1R,5S,6R)-6-(2-chloropyridine-4-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2431078.png)

![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2431081.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2431084.png)

![2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2431085.png)